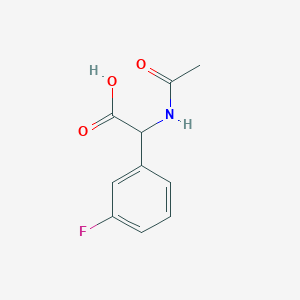

2-Acetamido-2-(3-fluorophenyl)acetic acid

Description

2-Acetamido-2-(3-fluorophenyl)acetic acid is an α-substituted acetamido-acetic acid derivative featuring a 3-fluorophenyl group at the α-carbon position.

For example, 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione, a related intermediate, is synthesized via fusion of 3-fluorobenzoic acid with thiocarbohydrazide (85% yield) . Similarly, 2-[(3-fluorophenyl)carbamoylamino]acetic acid is synthesized through hydrolysis and acidification steps (40% yield) . These methods highlight the use of fluorinated aromatic precursors and functional group transformations.

Properties

Molecular Formula |

C10H10FNO3 |

|---|---|

Molecular Weight |

211.19 g/mol |

IUPAC Name |

2-acetamido-2-(3-fluorophenyl)acetic acid |

InChI |

InChI=1S/C10H10FNO3/c1-6(13)12-9(10(14)15)7-3-2-4-8(11)5-7/h2-5,9H,1H3,(H,12,13)(H,14,15) |

InChI Key |

YZRAENDOAWVTFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(C1=CC(=CC=C1)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-(3-fluorophenyl)acetic acid typically involves the acylation of 3-fluoroaniline with acetic anhydride, followed by the reaction with glycine. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like sodium acetate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-(3-fluorophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetamido group to an amine group.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Acetamido-2-(3-fluorophenyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Acetamido-2-(3-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs and their distinguishing features are summarized below:

Biological Activity

2-Acetamido-2-(3-fluorophenyl)acetic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an acetamido group and a fluorophenyl moiety, which contribute to its unique chemical properties. The presence of the fluorine atom enhances lipophilicity, potentially affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the fluorophenyl group participates in hydrophobic interactions. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects, including antimicrobial and anti-inflammatory properties .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies show that it can inhibit pro-inflammatory cytokines and modulate immune cell activity, making it a candidate for treating inflammatory diseases .

Cytotoxicity

In cytotoxicity assays, this compound showed modest activity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound's ability to inhibit tubulin polymerization suggests a mechanism for inducing apoptosis in cancer cells .

Case Studies

- Antimicrobial Activity : A study reported that the compound demonstrated significant inhibition against Staphylococcus aureus, highlighting its potential as an antibiotic .

- Cytotoxicity Evaluation : In a comparative study, the compound was tested alongside structurally similar analogs. Results indicated that modifications in the acetamido and fluorophenyl groups significantly influenced cytotoxicity profiles against different cancer cell lines .

Data Tables

Q & A

Q. Safety and Compliance :

- Handling : Use nitrile gloves, fume hoods, and eye protection per .

- Waste Disposal : Neutralize acidic byproducts before disposal, following institutional guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.